REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([I:13])[C:11]=1[OH:12])[C:5]([O:7][CH3:8])=[O:6].[C:14](=O)([O-])[O-].[K+].[K+].COS(=O)(=O)OC>CN(C)C=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([I:13])[C:11]=1[O:12][CH3:14])[C:5]([O:7][CH3:8])=[O:6] |f:1.2.3|
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Name
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|
Quantity
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3 g
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Type
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reactant
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Smiles
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ClC=1C=C(C(=O)OC)C=C(C1O)I
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
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3.98 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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1.82 mL
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Type
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reactant
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Smiles
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COS(OC)(=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at room temperature for 5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction solution was filtered
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Type
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ADDITION
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Details
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water was added
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Type
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EXTRACTION
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Details
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the reaction mixture was extracted with ethyl acetate
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Type
|
WASH
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Details
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The organic layer was washed with water and saturated brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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DISTILLATION
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Details
|
The solvent was distilled off under reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)OC)C=C(C1OC)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.96 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.4% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |